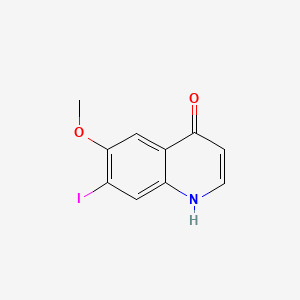

7-Iod-6-Methoxy-4-chinolinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

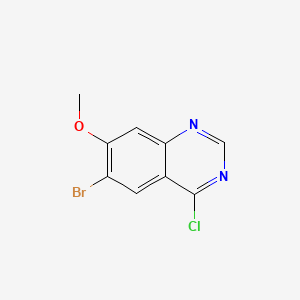

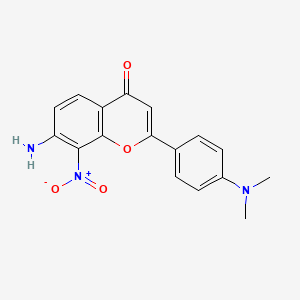

7-Iodo-6-Methoxy-4-quinolinol is an organic compound with the molecular formula C10H8INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of iodine and methoxy groups in 7-Iodo-6-Methoxy-4-quinolinol makes it a compound of interest for various chemical reactions and applications.

Wissenschaftliche Forschungsanwendungen

7-Iodo-6-Methoxy-4-quinolinol has several applications in scientific research:

Medicinal Chemistry: Quinoline derivatives are known for their potential biological activities, including antimicrobial, anticancer, and antifungal properties.

Synthetic Organic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Industrial Chemistry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.

Wirkmechanismus

Target of Action

7-Iodo-6-Methoxy-4-quinolinol, also known as 7-iodo-6-methoxy-1H-quinolin-4-one or 7-Iodo-6-methoxyquinolin-4-ol, is a derivative of clioquinol . Clioquinol acts as a zinc and copper chelator . These metals are involved in the deposition and stabilization of amyloid plaques, and chelating agents can dissolve amyloid deposits in vitro and in vivo .

Mode of Action

The compound’s mode of action is primarily through metal chelation . It binds to zinc and copper, reducing oxidation and the amyloid burden . This plays an important role in diseases characterized by Zn, Cu, Fe dyshomeostasis, such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Pathways

Given its similarity to clioquinol, it is likely that it impacts pathways related to metal homeostasis and amyloid plaque formation .

Pharmacokinetics

Clioquinol is rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . Bioavailability versus intraperitoneal dosing is about 12% . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .

Result of Action

Based on its similarity to clioquinol, it is likely that it reduces oxidation and the amyloid burden in diseases characterized by zn, cu, fe dyshomeostasis .

Action Environment

It is known that clioquinol is sensitive to light and heat, and its stability may be affected by these factors .

Vorbereitungsmethoden

The synthesis of 7-Iodo-6-Methoxy-4-quinolinol involves a multi-step process:

Starting Material: The synthesis begins with 6-methoxyquinolin-4-ol.

Iodination: 6-methoxyquinolin-4-ol is reacted with sodium iodide to obtain 6-iodo-methoxyquinolin-4-ol.

Further Iodination: 6-iodo-methoxyquinolin-4-ol is then reacted with hydrogen iodide to give 7-Iodo-6-Methoxy-4-quinolinol.

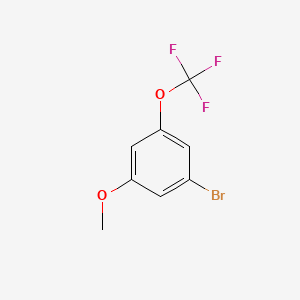

Analyse Chemischer Reaktionen

7-Iodo-6-Methoxy-4-quinolinol undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.

Oxidation and Reduction:

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium iodide, hydrogen iodide, and other halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

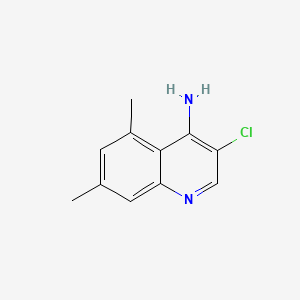

7-Iodo-6-Methoxy-4-quinolinol can be compared with other quinoline derivatives, such as:

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol: This compound has a similar structure but with a fluorine atom instead of an iodine atom.

Eigenschaften

IUPAC Name |

7-iodo-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGRYGRGGCTUBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.